molecular formula C18H12ClFN4O4 B2866457 N-(4-carbamoylphenyl)-3-(3-chloro-4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide CAS No. 887217-38-1

N-(4-carbamoylphenyl)-3-(3-chloro-4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide

Cat. No.: B2866457
CAS No.: 887217-38-1
M. Wt: 402.77
InChI Key: KDDUJCIDWNVIFM-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)-3-(3-chloro-4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide is a recognized potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK) source . It functions by covalently binding to a cysteine residue (Cys-481) in the ATP-binding pocket of BTK, leading to sustained suppression of B-cell receptor (BCR) signaling pathways source . This specific mechanism makes it an invaluable pharmacological tool for researchers dissecting the role of BTK in immune cell regulation and disease pathogenesis. Its primary research applications are in the fields of autoimmune disorders and hematological cancers, where it is used in vitro and in vivo to model and evaluate therapeutic interventions source . Scientists utilize this compound to investigate conditions such as rheumatoid arthritis, lupus, and multiple sclerosis, driven by aberrant B-cell activity. In oncology research, it is applied in the study of B-cell malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL) to understand resistance mechanisms and identify synergistic drug combinations source . The compound provides a critical means to probe BTK-dependent signaling networks, offering profound insights for the development of next-generation targeted therapies.

Properties

CAS No.

887217-38-1

Molecular Formula

C18H12ClFN4O4

Molecular Weight

402.77

IUPAC Name

N-(4-carbamoylphenyl)-3-(3-chloro-4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C18H12ClFN4O4/c19-13-7-11(5-6-14(13)20)24-17(27)12(8-22-18(24)28)16(26)23-10-3-1-9(2-4-10)15(21)25/h1-8H,(H2,21,25)(H,22,28)(H,23,26)

InChI Key

KDDUJCIDWNVIFM-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)C2=CNC(=O)N(C2=O)C3=CC(=C(C=C3)F)Cl

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrimidine Cores

  • N-(4-carbamoylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide (CAS 349135-48-4) Core Heterocycle: Oxazole (vs. pyrimidine in the target compound). Substituents: 2,6-Dichlorophenyl at position 3 and 5-methyl group. The dichlorophenyl group may increase steric hindrance compared to the target’s 3-chloro-4-fluorophenyl substituent .
  • N-(4-methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide (CAS 333767-85-4)

    • Core Heterocycle : Partially saturated 3,4-dihydropyrimidine with a single oxo group.
    • Substituents : 4-Methylphenyl and methoxyphenyl groups.
    • Key Differences : The dihydropyrimidine ring reduces aromaticity, impacting π-π stacking interactions. The methoxy group improves solubility but may decrease electronegativity compared to halogenated substituents in the target .

Analogues with Halogenated Aromatic Substituents

  • N-(3-Chloro-4-fluorophenyl)-2-((ethylamino)methyl)-4-fluoro-N’-hydroxy-1H-benzo[d]imidazole-7-carboximide (Example 287, EP Patent) Core Heterocycle: Benzoimidazole (vs. pyrimidine). Substituents: Ethylamino-methyl and hydroxy groups. Key Differences: The benzoimidazole core offers a larger planar surface for hydrophobic interactions but lacks the pyrimidine’s hydrogen-bonding sites. The ethylamino side chain introduces basicity, which may alter pharmacokinetics .
  • 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide

    • Core Heterocycle : Pyrazole.
    • Substituents : Multiple chlorophenyl groups and a pyridylmethyl carboxamide.
    • Key Differences : The pyrazole ring is less polar than pyrimidine, reducing solubility. The dichlorophenyl groups enhance lipophilicity but may increase toxicity risks .

Functional Group Comparisons

  • Carboxamide Derivatives :

    • The target’s 4-carbamoylphenyl carboxamide is structurally similar to N-(4-chlorophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide (CAS 302560-08-3) but replaces the pyrrolidine ring with a pyrimidine. Pyrrolidine’s flexibility may improve conformational adaptation to binding pockets, whereas the rigid pyrimidine optimizes planar interactions .
  • Thioxo vs. Dioxo Groups :

    • Compounds like N-(4-chlorophenyl)-3-formyl-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide () feature a thioxo group at position 2. Sulfur’s larger atomic radius compared to oxygen reduces hydrogen-bonding strength but increases metabolic stability due to resistance to oxidation .

Pharmacological and Physicochemical Properties

  • Solubility : The target’s 4-carbamoylphenyl group enhances water solubility compared to purely halogenated analogues (e.g., dichlorophenyl derivatives in ).
  • Binding Affinity: The 3-chloro-4-fluorophenyl group’s electronegativity may improve interactions with electron-rich enzyme pockets compared to non-halogenated or methoxy-substituted analogues (e.g., ).

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